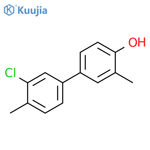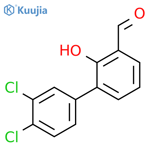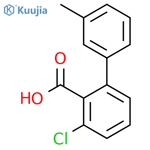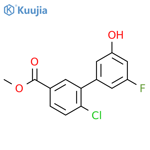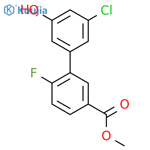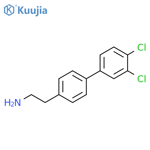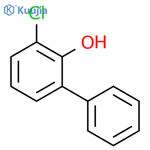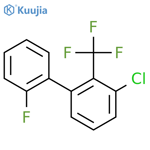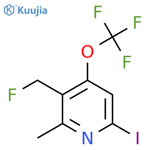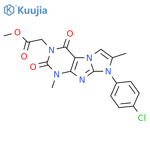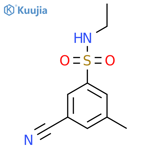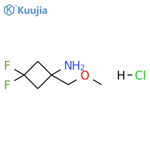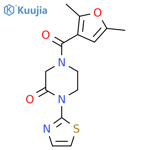Chlorinated biphenyls
Chlorinated biphenyls (CBs) are a group of organic compounds consisting of two benzene rings linked by a shared oxygen atom and substituted with one or more chlorine atoms. Due to their stable chemical nature, CBs have been widely used in various industries such as electrical equipment, lubricants, and flame retardants. However, they were largely banned due to severe environmental pollution and health risks. Polychlorinated biphenyls (PCBs) are a subset of CBs with at least one chlorine atom per molecule; the most common form contains 10-12 chlorine atoms.
These compounds have been found to be persistent in the environment, leading to bioaccumulation in organisms and subsequent long-term effects. They can cause various health issues including liver damage, immune system suppression, endocrine disruption, and increased cancer risk. The detection of PCBs requires sophisticated analytical techniques such as gas chromatography-mass spectrometry (GC-MS). Proper disposal methods include incineration or secure landfilling to minimize environmental impact.
Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have established strict guidelines for managing and eliminating these hazardous substances, emphasizing their safe handling and disposal.

関連文献
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
推奨される供給者
-
Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises
おすすめ商品
